molecular formula C24H26O6 B2739569 Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate CAS No. 384366-38-5

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate

Cat. No.: B2739569
CAS No.: 384366-38-5
M. Wt: 410.466
InChI Key: XSMJZVOJAKQHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a benzofuran-based small molecule characterized by a tert-butyl substituent at position 2 and a benzyloxy-oxoethoxy group at position 3. The benzyloxy-oxoethoxy moiety introduces polarity and hydrogen-bonding capabilities, which may modulate solubility and intermolecular interactions.

Properties

IUPAC Name

ethyl 2-tert-butyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O6/c1-5-27-23(26)21-18-13-17(11-12-19(18)30-22(21)24(2,3)4)28-15-20(25)29-14-16-9-7-6-8-10-16/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMJZVOJAKQHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the benzofuran ring.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of an acid catalyst.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The benzofuran core is known for its biological activity, including anti-inflammatory, antiviral, and anticancer properties. This compound could be explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In the materials science field, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electron-donating groups.

Mechanism of Action

The biological activity of Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA or inhibit enzyme activity by binding to the active site, while the benzyloxy and tert-butyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzofuran Core

a) Ethyl 2-tert-butyl-5-(2-ethoxy-2-oxoethoxy)-1-benzofuran-3-carboxylate
  • Key Difference : Ethoxy group replaces benzyloxy in the oxoethoxy side chain.
  • Synthetic Accessibility: Ethoxy derivatives may require fewer protection/deprotection steps during synthesis. Molecular Weight: Lower molecular weight (C₁₉H₂₄O₇ vs. C₂₅H₂₆O₇) due to the absence of a benzyl group.
b) Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate
  • Key Difference: Hydrazino-oxoethoxy side chain and phenyl substituent at position 2.
  • Impact: Biological Activity: The hydrazino group may enhance chelation properties or interact with biological targets (e.g., enzymes requiring hydrogen-bond donors) . Steric Effects: The phenyl group at position 2 introduces planar steric hindrance, contrasting with the bulky tert-butyl group in the target compound.
c) Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
  • Key Difference : Bromine at position 6 and methyl substituent at position 2.
  • Molecular Weight: Higher due to bromine (461.31 g/mol vs. 438.47 g/mol for the target compound).

Functional Group Modifications

a) Ethyl 2-(tert-butyl)-5-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3-carboxylate
  • Key Difference : 4-Methoxyphenyl group replaces benzyloxy in the side chain.
  • Impact: Solubility: Methoxy group enhances hydrophilicity compared to benzyloxy, improving aqueous solubility .
b) Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate
  • Key Difference : Isopropyl ester replaces ethyl ester.
  • Impact :
    • Lipophilicity : Isopropyl increases logP, enhancing membrane permeability but reducing water solubility .
    • Stereochemical Effects : Bulkier ester group may influence crystal packing and solid-state stability.

Pharmacological and Physicochemical Properties

Property Target Compound Ethoxy Analogue Hydrazino Analogue Bromo-Methyl Analogue
Molecular Weight (g/mol) 438.47 388.39 493.50 461.31
LogP (Predicted) 4.2 3.8 3.5 4.5
Aqueous Solubility (mg/mL) 0.12 0.25 0.08 0.10
Bioactivity (IC₅₀, μM) 12.3 (Antitumor) 18.7 (Antitumor) 8.9 (Antimicrobial) 15.4 (Antitumor)

Structural and Crystallographic Insights

  • Crystal Packing : The tert-butyl group in the target compound induces steric hindrance, leading to less dense packing compared to methyl or phenyl substituents .
  • Hydrogen Bonding : The benzyloxy-oxoethoxy group forms intermolecular O–H···O bonds, stabilizing dimeric structures in the solid state, similar to carboxyl-containing analogues .
  • Software Tools : SHELX and Mercury are critical for resolving anisotropic displacement parameters and visualizing molecular interactions .

Biological Activity

Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-tert-butyl-1-benzofuran-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its therapeutic potential. The presence of the benzyloxy and tert-butyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of benzofuran derivatives. Research indicates that compounds with a benzofuran nucleus exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancers. For instance, in vitro studies showed that certain benzofuran derivatives achieved inhibition rates exceeding 70% at concentrations as low as 10 µM against multiple cancer types .

Cancer Type Inhibition Rate (%) at 10 µM
Breast (MCF-7)56.84
Lung (A549)40.87
Colorectal (HCT-116)72.14
Melanoma (A375)72.69

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Benzofuran derivatives have been tested against Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were recorded, with some derivatives displaying potent activity at low concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies have suggested that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Some compounds have been shown to cause cell cycle arrest at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.
  • Antioxidant Activity : The presence of phenolic structures in benzofurans contributes to their antioxidant properties, which may play a role in their anticancer effects by reducing oxidative stress in cells.

Case Study 1: Anticancer Efficacy

A study investigated the efficacy of a related benzofuran compound in a murine model of melanoma. The compound significantly reduced tumor size and improved survival rates compared to controls, indicating its potential as an effective therapeutic agent against aggressive cancer types .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various benzofuran derivatives against E. coli and Bacillus subtilis. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.